

Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2-Cyclohexanedicarboxylate (DMc-1,2-CHDC) is a non-phthalate plasticizer belonging to the class of hydrogenated phthalates. As regulatory pressures continue to limit the use of traditional phthalate plasticizers due to health and environmental concerns, alternative plasticizers like 1,2-cyclohexanedicarboxylates are gaining significant interest.[1][2] These alternatives are noted for their favorable toxicological profiles and performance characteristics in various polymer systems, particularly in polyvinyl chloride (PVC).[1] This document provides a detailed overview of the application of DMc-1,2-CHDC as a plasticizer, including its performance characteristics, relevant experimental protocols, and safety considerations.

Principle of Plasticization

Plasticizers are additives that increase the flexibility, durability, and workability of a polymer. They function by embedding themselves between the polymer chains, reducing the intermolecular forces and the glass transition temperature (Tg) of the polymer matrix. The effectiveness of a plasticizer is dependent on several factors, including its chemical structure, molecular weight, and compatibility with the polymer. In the case of DMc-1,2-CHDC, the polar ester groups interact with the polar sites on the PVC chains, while the non-polar cyclohexyl ring provides steric hindrance, pushing the polymer chains apart and increasing free volume.

Performance Characteristics

While specific quantitative performance data for **Dimethyl cis-1,2-Cyclohexanedicarboxylate** is not extensively available in peer-reviewed literature, its performance can be inferred from the general trends observed for dialkyl cyclohexanedicarboxylates. The short methyl ester chains of DMc-1,2-CHDC are expected to influence its properties in the following ways compared to longer-chain analogs like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH):

- Plasticizing Efficiency: Shorter alkyl chains generally lead to lower viscosity and potentially higher plasticizing efficiency at equivalent concentrations.
- Thermal Stability: Plasticizers with shorter alkyl chains tend to have higher volatility, which may result in lower thermal stability of the plasticized PVC.[3]
- Migration Resistance: Due to its lower molecular weight, DMc-1,2-CHDC is expected to have a higher migration tendency from the polymer matrix compared to longer-chain cyclohexanedicarboxylates.[4]

The following table summarizes the expected performance of DMc-1,2-CHDC in comparison to a well-studied long-chain cyclohexanedicarboxylate plasticizer, DINCH.

Property	Dimethyl cis-1,2- Cyclohexanedicarboxylate (Expected)	Di(isononyl) cyclohexane- 1,2-dicarboxylate (DINCH) (Reported)
Mechanical Properties		
Tensile Strength	Lower	Higher
Elongation at Break	Higher	Lower
Shore Hardness	Lower	Higher
Thermal Properties		
Glass Transition Temp. (Tg)	Significant reduction	Moderate reduction
Thermal Stability (TGA)	Lower onset of degradation	Higher onset of degradation
Migration Resistance		
Leaching in Solvents	- Higher	Lower
Volatility	Higher	Lower

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of **Dimethyl cis-1,2-Cyclohexanedicarboxylate** as a plasticizer for PVC.

Preparation of Plasticized PVC Test Specimens

Objective: To prepare standardized PVC sheets plasticized with DMc-1,2-CHDC for subsequent mechanical, thermal, and migration testing.

Materials:

- PVC resin (e.g., K-value 67)
- **Dimethyl cis-1,2-Cyclohexanedicarboxylate** (DMc-1,2-CHDC)
- Thermal stabilizer (e.g., Ca/Zn stearate or a lead-based stabilizer)[5][6]

- Lubricant (e.g., stearic acid)
- Two-roll mill
- Hydraulic press with heating and cooling capabilities
- · Molds for test specimens

Procedure:

- Compounding:
 - Accurately weigh the PVC resin, DMc-1,2-CHDC (e.g., 30-60 parts per hundred resin phr), thermal stabilizer (e.g., 2-3 phr), and lubricant (e.g., 0.5 phr).[7][8]
 - Premix the components in a high-speed mixer until a homogeneous powder blend is obtained.
- · Milling:
 - Set the temperature of the two-roll mill to approximately 160-170°C.
 - Gradually add the premixed compound to the rolls and mill for 5-10 minutes until a uniform, molten sheet is formed.
- Molding:
 - Cut the milled sheet into appropriate sizes for the molds.
 - Place the sheet in a preheated mold in the hydraulic press.
 - Press at a temperature of 170-180°C and a pressure of 10-15 MPa for 5-10 minutes.
 - Cool the mold under pressure to solidify the PVC sheet.
- Conditioning:
 - Remove the molded sheet and condition it at standard laboratory conditions (23 \pm 2°C and 50 \pm 5% relative humidity) for at least 24 hours before testing.

Evaluation of Mechanical Properties

Objective: To determine the effect of DMc-1,2-CHDC on the tensile strength, elongation at break, and hardness of PVC.

Apparatus:

- Universal Testing Machine (UTM)
- Shore A or D Durometer

Procedure:

- Tensile Testing (ASTM D638):
 - Cut dumbbell-shaped specimens from the conditioned PVC sheets.
 - Measure the thickness and width of the narrow section of each specimen.
 - Mount the specimen in the grips of the UTM.
 - Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[10]
 - Record the maximum load and the elongation at break.
 - Calculate the tensile strength and percentage elongation at break.
- Hardness Testing (ASTM D2240):
 - Place the conditioned PVC sheet on a hard, flat surface.
 - Press the indenter of the Shore durometer firmly onto the surface of the specimen.
 - Read the hardness value from the dial within 1 second of firm contact.
 - Take multiple readings at different locations and calculate the average.

Assessment of Thermal Stability

Objective: To evaluate the effect of DMc-1,2-CHDC on the thermal stability of PVC using thermogravimetric analysis (TGA).

Apparatus:

Thermogravimetric Analyzer (TGA)

Procedure (based on general TGA protocols for PVC):[11]

- Cut a small, representative sample (5-10 mg) from the plasticized PVC sheet.
- Place the sample in the TGA pan.
- Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.[5][11]
- Record the weight loss as a function of temperature.
- Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate.

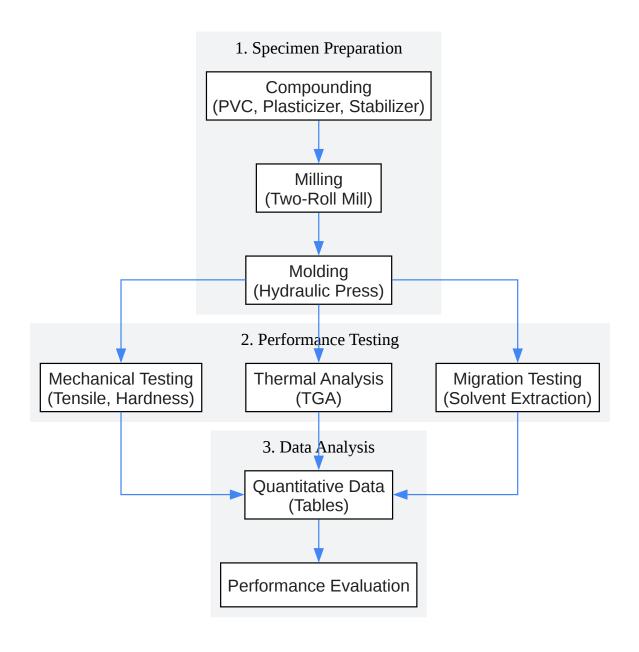
Determination of Plasticizer Migration

Objective: To quantify the migration of DMc-1,2-CHDC from the PVC matrix into different solvents.

Apparatus:

- Analytical balance
- Glass vials with screw caps
- Oven or incubator
- Extraction thimble (for Soxhlet extraction)
- Soxhlet extraction apparatus

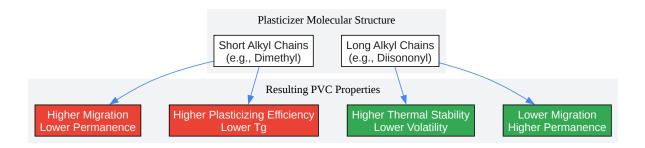
 Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for quantitative analysis.


Procedure (Solvent Extraction - ASTM D1239):

- Cut circular or square specimens of a defined size from the conditioned PVC sheet.
- · Accurately weigh each specimen (W initial).
- Immerse each specimen in a sealed glass vial containing a known volume of the test solvent (e.g., hexane, ethanol, or a food simulant).
- Store the vials at a controlled temperature (e.g., 25°C or 40°C) for a specified period (e.g., 24 hours, 7 days, or 28 days).[9][12]
- After the exposure time, remove the specimens from the solvent, gently wipe off excess solvent, and allow them to dry to a constant weight in a desiccator.
- · Weigh the dried specimens (W final).
- Calculate the weight loss due to migration: Migration (%) = [(W_initial W_final) / W_initial] *
 100.
- (Optional) Analyze the solvent using GC-MS or HPLC to quantify the amount of DMc-1,2-CHDC that has leached out.

Visualizations

Experimental Workflow for Plasticizer Evaluation



Click to download full resolution via product page

Caption: Workflow for the preparation and evaluation of plasticized PVC.

Logical Relationship of Plasticizer Structure and Properties

Click to download full resolution via product page

Caption: Influence of alkyl chain length on plasticizer performance.

Safety and Toxicological Information

While comprehensive toxicological data for **Dimethyl cis-1,2-Cyclohexanedicarboxylate** is limited, the broader class of 1,2-cyclohexanedicarboxylates is generally considered to have a favorable safety profile compared to traditional phthalates.[1][2] For instance, Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) has been extensively studied and is not classified as carcinogenic, mutagenic, or reprotoxic.[2][13] A study on Dimethyl 1,4-cyclohexanedicarboxylate, a related compound, indicated low acute inhalation toxicity in rats. [14] However, the anhydride precursor, cis-1,2-Cyclohexanedicarboxylic anhydride, is classified as a substance that may cause allergic skin reactions, serious eye damage, and allergy or asthma symptoms if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling the neat substance.

For drug development professionals, it is important to note that even plasticizers with low toxicity can leach from medical devices and packaging materials into drug formulations.[4] A study on DINCH showed that it can induce adipogenesis and alter the expression of lipid-related genes in 3T3-L1 cells, suggesting potential bioactivity that warrants further investigation for any leachable components.[15] Given the higher expected migration of DMc-1,2-CHDC, thorough leachables and extractables studies are crucial for any application involving direct or indirect contact with pharmaceutical products.

Conclusion

Dimethyl cis-1,2-Cyclohexanedicarboxylate represents a potential non-phthalate plasticizer for PVC and other polymers. Based on structure-property relationships, it is expected to be an efficient plasticizer but may exhibit higher migration and lower thermal stability compared to its longer-chain counterparts. The provided experimental protocols offer a framework for a comprehensive evaluation of its performance. For applications in the pharmaceutical and medical device industries, a thorough assessment of its toxicological profile and its potential for migration into drug products is essential. Further research is needed to generate specific quantitative data to fully characterize its suitability for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. worldresearchlibrary.org [worldresearchlibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Thermal Stabilization of Polyvinyl Chloride with Tannin-Ca Complex as Bio-Based Thermal Stabilizer [scirp.org]
- 12. researchgate.net [researchgate.net]

- 13. Derivation of an oral reference dose (RfD) for the nonphthalate alternative plasticizer 1,2-cyclohexane dicarboxylic acid, di-isononyl ester (DINCH) PubMed
 [pubmed.ncbi.nlm.nih.gov]
- 14. oshri.kosha.or.kr [oshri.kosha.or.kr]
- 15. Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate as a Plasticizer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155390#application-of-dimethyl-cis-1-2-cyclohexanedicarboxylate-as-a-plasticizer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com